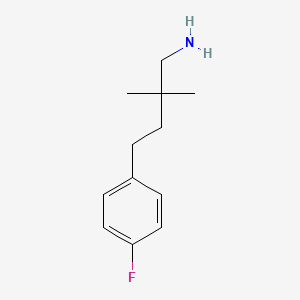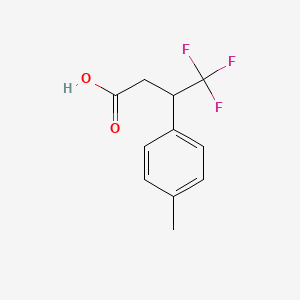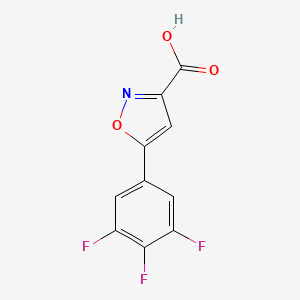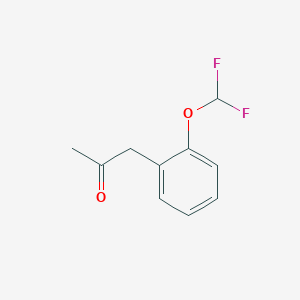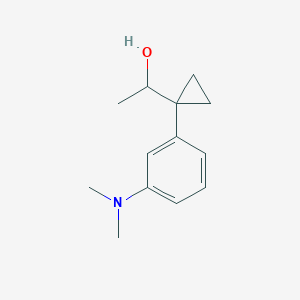
1-(1-(3-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol is an organic compound that features a cyclopropyl ring attached to a phenyl group, which is further substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 3-(dimethylamino)phenylcyclopropane with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Formation of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethanone.
Reduction: Formation of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors or enzymes. The cyclopropyl ring adds rigidity to the molecule, affecting its overall conformation and reactivity.
Comparison with Similar Compounds
- 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}methanol
- 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}propan-1-ol
Uniqueness: 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl ring and the dimethylamino group imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
1443354-38-8 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[1-[3-(dimethylamino)phenyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-10(15)13(7-8-13)11-5-4-6-12(9-11)14(2)3/h4-6,9-10,15H,7-8H2,1-3H3 |
InChI Key |
NVBAQDJNZQJTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC(=CC=C2)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


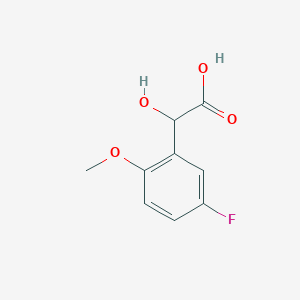
![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
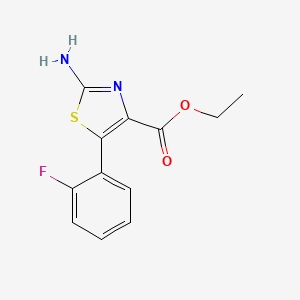
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)
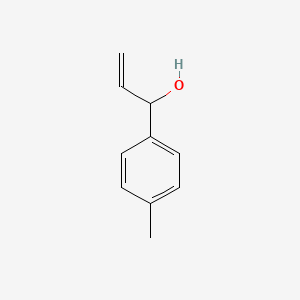

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)


